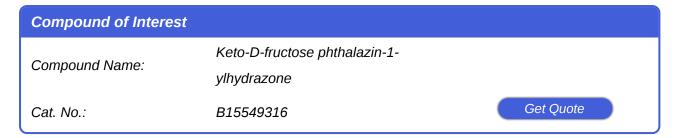


# An In-depth Technical Guide to Keto-D-fructose phthalazin-1-ylhydrazone

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Keto-D-fructose phthalazin-1-ylhydrazone** is a derivative of D-fructose, belonging to the hydrazone class of organic compounds. Hydrazones are characterized by the R1R2C=NNH2 structure and are formed by the reaction of aldehydes or ketones with hydrazine. This guide provides a detailed overview of the structure, synthesis, and potential biological significance of **Keto-D-fructose phthalazin-1-ylhydrazone**, drawing upon available chemical data and general knowledge of related compounds. Due to the limited publicly available experimental data for this specific molecule, this guide also presents generalized experimental protocols and predicted spectroscopic data based on the analysis of similar structures.

# **Chemical Structure and Properties**

**Keto-D-fructose phthalazin-1-ylhydrazone** is formed through the condensation reaction between the keto group of D-fructose and the hydrazine group of phthalazin-1-ylhydrazine. The resulting structure combines the polyhydroxylated chiral backbone of fructose with the aromatic phthalazine moiety.

Chemical Structure:

Caption: 2D structure of Keto-D-fructose phthalazin-1-ylhydrazone.



#### **Physicochemical Properties**

Property	Value	Source
CAS Number	1082040-10-5	[1]
Molecular Formula	C14H18N4O5	[1]
Molecular Weight	322.32 g/mol	[1]
SMILES	OCC1(OINVALID-LINK O">C@@HCO)N/N=C2C3=C C=CC=C3C=NN/2	N/A

## **Experimental Protocols**

While a specific, validated protocol for the synthesis of **Keto-D-fructose phthalazin-1-ylhydrazone** is not readily available in the peer-reviewed literature, a general procedure can be inferred from standard methods for the synthesis of sugar hydrazones.[2]

Generalized Synthesis of Sugar Hydrazones

The synthesis typically involves the condensation reaction of a keto-sugar with a hydrazine derivative in a suitable solvent, often with acid catalysis.

#### Materials:

- D-Fructose
- Phthalazin-1-ylhydrazine
- Methanol or Ethanol
- Glacial Acetic Acid (catalyst)

### Procedure:

Dissolve D-fructose in methanol.

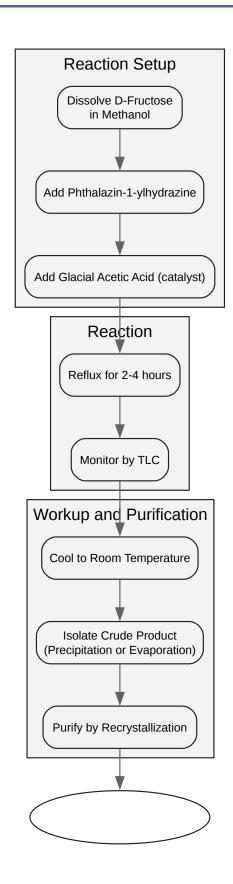






- Add an equimolar amount of phthalazin-1-ylhydrazine to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the reaction mixture for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).





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Caption: Generalized workflow for the synthesis of sugar hydrazones.



## **Predicted Spectroscopic Data**

Specific spectroscopic data for **Keto-D-fructose phthalazin-1-ylhydrazone** is not available. The following table summarizes the expected characteristic signals based on the known spectra of D-fructose, phthalazine derivatives, and general hydrazones.[3][4][5][6][7][8][9]

Spectroscopic Technique	Expected Characteristics	
<sup>1</sup> H NMR	Signals for the fructose protons (CH and CH <sub>2</sub> OH groups) in the range of 3.5-4.5 ppm. Aromatic protons of the phthalazine ring between 7.5-8.5 ppm. A signal for the N-H proton of the hydrazone.	
<sup>13</sup> C NMR	Signals for the fructose carbons in the range of 60-105 ppm. Aromatic carbons of the phthalazine ring between 120-150 ppm. A signal for the C=N carbon of the hydrazone around 140-160 ppm.[10][11][12]	
IR Spectroscopy	A broad O-H stretching band around 3200-3500 cm <sup>-1</sup> from the hydroxyl groups of fructose. C-H stretching bands around 2800-3000 cm <sup>-1</sup> . A C=N stretching vibration for the hydrazone around 1600-1650 cm <sup>-1</sup> . Aromatic C=C stretching bands around 1450-1600 cm <sup>-1</sup> . C-O stretching bands in the 1000-1200 cm <sup>-1</sup> region. [7][8][9]	
Mass Spectrometry	A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 322.32. Fragmentation patterns corresponding to the loss of water, and cleavage of the fructose and phthalazine moieties.[6][13]	

# Potential Biological Activities and Signaling Pathways

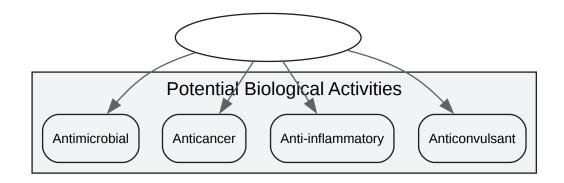


While the specific biological activity of **Keto-D-fructose phthalazin-1-ylhydrazone** has not been reported, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties.[14][15][16]

Known Biological Activities of Hydrazone Derivatives:

- Antimicrobial: Many hydrazone derivatives have shown potent activity against various strains
  of bacteria and fungi.[14][15]
- Anticancer: Some hydrazones have been investigated for their cytotoxic effects on cancer cell lines.[15]
- Anti-inflammatory: The hydrazone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]
- Anticonvulsant: Certain hydrazone derivatives have demonstrated anticonvulsant properties in animal models.[14][15]

The biological activity of **Keto-D-fructose phthalazin-1-ylhydrazone** would likely be influenced by the combined properties of the fructose and phthalazine-hydrazone moieties. The sugar portion could affect its solubility and transport into cells, while the phthalazine-hydrazone part would be the primary pharmacophore.



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Caption: Potential biological activities of hydrazone derivatives.

## Conclusion



**Keto-D-fructose phthalazin-1-ylhydrazone** is a molecule of interest at the intersection of carbohydrate and medicinal chemistry. While its fundamental chemical properties are known, a comprehensive experimental characterization is currently lacking in the public domain. This guide provides a framework for its synthesis and predicted analytical characteristics based on established chemical principles and data from related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential biological activities, which could be diverse given the known pharmacological profiles of hydrazones. Such studies would be invaluable for researchers in drug discovery and development.

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